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Compound of Interest

Compound Name: 2-Pyrimidinepropanoic acid

Cat. No.: B030045 Get Quote

In-Depth Technical Guide: 2-
Pyrimidinepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals

Core Summary
This technical guide provides a comprehensive overview of 2-pyrimidinepropanoic acid, a

heterocyclic carboxylic acid of interest in pharmaceutical synthesis. This document details its

chemical identity, structural information, and physicochemical properties. While the compound

is primarily recognized as a synthetic intermediate, this guide also explores available data

regarding its synthesis and characterization.

Chemical Identity and Structure
Chemical Name: 2-(Pyrimidin-2-yl)propanoic acid

CAS Number: 819850-16-3[1][2]

Molecular Formula: C₇H₈N₂O₂[2]

Molecular Weight: 152.15 g/mol [2]

Structure:
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Synonyms:

α-methyl-2-pyrimidineacetic acid

2-(2-Pyrimidinyl)propanoic Acid

Physicochemical Properties
A summary of the key physicochemical properties of 2-pyrimidinepropanoic acid is presented

in Table 1. The data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of 2-Pyrimidinepropanoic Acid

Property Value Source

Physical State Crystalline solid [1]

Purity ≥98% [1]

Solubility

Soluble in DMSO and

Dimethylformamide (approx.

20 mg/mL). Soluble in PBS

(pH 7.2) at approximately 0.25

mg/mL.

Storage
Store at -20°C for long-term

stability.

Stability
Stable for at least 4 years

when stored at -20°C.

Synthesis and Purification
2-Pyrimidinepropanoic acid is primarily available as a synthetic intermediate. While specific,

detailed experimental protocols for its synthesis are not widely published in peer-reviewed

literature, a common synthetic route involves the hydrolysis of its corresponding ester, ethyl 2-

(pyrimidin-2-yl)propanoate.

Experimental Protocol: Synthesis via Ester Hydrolysis
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This protocol is a generalized procedure based on common organic chemistry practices for the

saponification of esters.

Reaction Scheme:

Reactants

Reaction Conditions

Work-up Product

Ethyl 2-(pyrimidin-2-yl)propanoate

Hydrolysis

1 eq

Base (e.g., NaOH or KOH) Excess

Solvent (e.g., Ethanol/Water)

Room Temperature to Reflux

Acidification (e.g., HCl) Extraction 2-Pyrimidinepropanoic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-pyrimidinepropanoic acid.

Materials:

Ethyl 2-(pyrimidin-2-yl)propanoate

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Ethanol

Deionized water
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Hydrochloric acid (HCl), 1M solution

Ethyl acetate or other suitable organic solvent

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve ethyl 2-(pyrimidin-2-yl)propanoate in a mixture of ethanol and water.

Saponification: Add an excess of sodium hydroxide or potassium hydroxide to the solution.

Stir the mixture at room temperature or heat to reflux. The reaction progress can be

monitored by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove

the ethanol under reduced pressure.

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath.

Slowly add 1M HCl with stirring to acidify the mixture to a pH of approximately 3-4. A

precipitate of the carboxylic acid should form.

Isolation: If a solid precipitates, collect the product by vacuum filtration, wash with cold water,

and dry.

Extraction: If the product does not precipitate or to recover dissolved product, extract the

aqueous solution multiple times with a suitable organic solvent such as ethyl acetate.

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium

sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield

the crude 2-pyrimidinepropanoic acid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as

ethanol/water or ethyl acetate/hexanes.
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Spectroscopic Characterization
Detailed, experimentally-derived spectroscopic data for 2-pyrimidinepropanoic acid is not

readily available in the public domain. The following tables provide predicted and characteristic

spectral data based on the analysis of its chemical structure and comparison with similar

compounds.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.8 Doublet 2H
H4, H6 of pyrimidine

ring

~7.4 Triplet 1H H5 of pyrimidine ring

~4.0 Quartet 1H CH of propanoic acid

~1.6 Doublet 3H CH₃ of propanoic acid

10-13 Broad Singlet 1H COOH

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~175 C=O (Carboxylic acid)

~168 C2 of pyrimidine ring

~157 C4, C6 of pyrimidine ring

~120 C5 of pyrimidine ring

~45 CH of propanoic acid

~18 CH₃ of propanoic acid

Table 4: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibration

3300-2500 (broad) O-H Stretching (Carboxylic acid)

~3100-3000 C-H Aromatic Stretching

~2980-2850 C-H Aliphatic Stretching

~1710 C=O Stretching (Carboxylic acid)

~1600-1450 C=N, C=C Ring Stretching

~1300-1200 C-O Stretching

~950-900 O-H Bending (out-of-plane)

Mass Spectrometry:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at

m/z 152. Key fragmentation patterns would likely involve the loss of the carboxyl group (-

COOH, 45 Da) leading to a fragment at m/z 107, and the loss of the ethyl group (-CH₂CH₃, 29

Da) from the pyrimidine ring after rearrangement.

Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the

biological activity of 2-pyrimidinepropanoic acid or its involvement in any signaling pathways.

As a synthetic intermediate, it is primarily utilized in the construction of more complex

molecules that may possess biological activity.

The pyrimidine scaffold is a well-known pharmacophore present in a wide range of biologically

active compounds, including antimicrobial, antiviral, and antitumor agents.[3] Therefore,

derivatives of 2-pyrimidinepropanoic acid could potentially be explored for various

therapeutic applications.

Given the lack of specific data on its biological targets or pathway interactions, a signaling

pathway diagram cannot be constructed at this time. Further research is required to elucidate

any potential biological effects of this compound.
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Applications in Drug Development
The primary application of 2-pyrimidinepropanoic acid in drug development is as a versatile

building block. The carboxylic acid functional group allows for a variety of chemical

transformations, including:

Amide bond formation: Coupling with amines to generate a diverse library of amides.

Esterification: Reaction with alcohols to form esters.

Reduction: Conversion of the carboxylic acid to an alcohol.

These transformations enable the incorporation of the 2-pyrimidinepropanoic acid moiety into

larger, more complex molecules with potential therapeutic value.

Starting Material

Chemical Transformations Potential Derivatives

2-Pyrimidinepropanoic acid

Amide FormationAmine, Coupling Agent

Esterification
Alcohol, Acid Catalyst

Reduction
Reducing Agent

Amides

Esters

Alcohols

Click to download full resolution via product page

Caption: Potential synthetic applications of 2-pyrimidinepropanoic acid.

Conclusion
2-Pyrimidinepropanoic acid (CAS 819850-16-3) is a valuable synthetic intermediate for the

preparation of a variety of pyrimidine-containing compounds. While its own biological activity is
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not yet characterized, its utility as a chemical building block makes it a compound of interest for

medicinal chemists and drug development professionals. Further research is warranted to

explore the pharmacological potential of derivatives synthesized from this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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